3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride
Overview
Description
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C9H10F3NO•HCl . It has a molecular weight of 241.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3NO.ClH/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5,7-8,14H,13H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.64 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications
Antioxidant and Membrane Stabilizing Properties
Research indicates that hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, which include compounds similar to 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride, do not possess significant antioxidant or antiradical activity. However, these compounds have shown a pronounced anti-hemolytic effect on the model of erythrocyte oxidative stress, suggesting a membrane stabilizing effect due to their interaction with some structural components of cell membranes (Malakyan et al., 2010).
Immunosuppressive Activity
A series of 2-substituted 2-aminopropane-1,3-diols, which are structurally related to this compound, have been synthesized and evaluated for their immunosuppressive effects. These compounds, particularly those with a phenyl ring positioned optimally in the alkyl side chain, showed a lymphocyte-decreasing effect and an immunosuppressive effect on rat skin allograft, highlighting their potential as immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).
Antitumor Activity
The synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides have been studied, exploring the antitumor activity of a series of tertiary aminoalkanol hydrochlorides. The research aimed to find biologically active compounds among a new series of tertiary aminoalkanols, indicating the potential for these compounds to act against certain types of tumors (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides have been synthesized and evaluated for their uterine relaxant activity. These compounds exhibited potent uterine relaxant activity both in vitro and in vivo, suggesting their potential use in delaying the onset of labor in pregnant rats (Viswanathan & Chaudhari, 2006).
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of “3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s solubility in water and many organic solvents suggests that it could potentially be active in a variety of biological environments.
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5,7-8,14H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITIUPYSMDLPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171676-48-4 | |
Record name | 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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